(3R,3aS,9R,9aS,9bS)-3-((Dimethylamino)methyl)-9-hydroxy-6,9-dimethyl-3,3a,4,5,7,8,9,9a-octahydroazuleno(4,5-b)furan-2(9bh)-one fumarate
CAS No.: 1582289-91-5
Cat. No.: VC16657817
Molecular Formula: C21H31NO7
Molecular Weight: 409.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1582289-91-5 |
|---|---|
| Molecular Formula | C21H31NO7 |
| Molecular Weight | 409.5 g/mol |
| IUPAC Name | (3R,3aS,9R,9aS,9bS)-3-[(dimethylamino)methyl]-9-hydroxy-6,9-dimethyl-3,3a,4,5,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one;(E)-but-2-enedioic acid |
| Standard InChI | InChI=1S/C17H27NO3.C4H4O4/c1-10-5-6-12-13(9-18(3)4)16(19)21-15(12)14-11(10)7-8-17(14,2)20;5-3(6)1-2-4(7)8/h12-15,20H,5-9H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t12-,13-,14-,15-,17+;/m0./s1 |
| Standard InChI Key | PDWGVXJIDIRQME-DCNFBYMVSA-N |
| Isomeric SMILES | CC1=C2CC[C@@]([C@@H]2[C@@H]3[C@@H](CC1)[C@@H](C(=O)O3)CN(C)C)(C)O.C(=C/C(=O)O)\C(=O)O |
| Canonical SMILES | CC1=C2CCC(C2C3C(CC1)C(C(=O)O3)CN(C)C)(C)O.C(=CC(=O)O)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture and Stereochemistry
ACT001 features a fused azuleno-furan core decorated with a dimethylamino group at position 3 and a hydroxyl group at position 9. The compound’s stereochemical configuration—specifically the 3R, 3aS, 9R, 9aS, and 9bS positions—dictates its biological activity and interaction with cellular targets. The fumarate counterion improves solubility, enabling oral administration and systemic distribution.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 409.5 g/mol |
| CAS Number | 1582289-91-5 |
| Solubility | Water-soluble (fumarate salt) |
| Stereochemical Centers | 5 (3R, 3aS, 9R, 9aS, 9bS) |
Synthesis and Industrial Production
The synthesis of ACT001 involves a multi-step process beginning with the isolation of micheliolide from Michelia champaca. Subsequent Michael addition of dimethylamine to MCL forms dimethylaminomicheliolide (DMAMCL), which is then stabilized as a fumarate salt . Industrial-scale production employs continuous flow reactors to optimize reaction kinetics and purity, achieving yields exceeding 85%. Critical reagents include dimethylamine hydrochloride and fumaric acid, with purification via recrystallization in ethanol-water mixtures.
Pharmacological Mechanisms and Anticancer Activity
Induction of Apoptosis in Triple-Negative Breast Cancer
In murine 4T1 TNBC cells, ACT001 (IC = 43.2 μM) upregulates the pro-apoptotic protein BAX while suppressing anti-apoptotic Bcl-2, leading to mitochondrial membrane permeabilization and caspase-3 activation . In vivo, oral administration of 100 mg/kg ACT001 reduced tumor volume by 58% compared to controls () and extended median survival from 42 to 53 days in 4T1 tumor-bearing mice .
Table 2: Preclinical Efficacy in TNBC Models
Modulation of the Tumor Microenvironment
ACT001 reshapes immunosuppressive microenvironments by reducing granulocyte-macrophage colony-stimulating factor (GM-CSF) secretion by 72% in 4T1 tumors, thereby diminishing myeloid-derived suppressor cell (MDSC) infiltration and angiogenesis . GM-CSF neutralization experiments confirmed its role in promoting endothelial cell proliferation and tubule formation, processes attenuated by ACT001.
Autophagic Cell Death in Pituitary Adenomas
In GH3 and MMQ pituitary tumor cells, ACT001 (IC = 32–48 μM) induces autophagic cell death (ACD) via LC3-II accumulation and autophagosome formation . RNA-seq analysis revealed JNK and P38 phosphorylation driven by ACT001’s binding to MEK4, a key kinase in the MAPK pathway. ATG7 knockdown or 3-methyladenine co-treatment abrogated ACT001’s cytotoxic effects, confirming ACD dependency .
Table 3: Mechanisms in Pituitary Tumor Models
| Cell Line | ACT001 IC | Key Pathways | Functional Outcome |
|---|---|---|---|
| GH3 | 32 μM | ↑ p-JNK, ↑ p-P38 | Autophagic cell death |
| MMQ | 48 μM | MEK4 binding, ↓ mTOR | Tumor growth inhibition |
Pharmacokinetics and Bioavailability
As a prodrug, ACT001 is hydrolyzed by esterases in the intestines and plasma to release DMAMCL, which gradually liberates MCL in target tissues . Pharmacokinetic studies in rodents show a plasma half-life of 4.2 hours and a 92% oral bioavailability, attributable to the fumarate salt’s enhanced solubility .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume